molecular formula C14H9FN2O B14623110 (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone CAS No. 56969-31-4

(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone

Cat. No.: B14623110
CAS No.: 56969-31-4
M. Wt: 240.23 g/mol
InChI Key: HJNZXFCKMQZMMD-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone: is a chemical compound with the molecular formula C14H10FN3O . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug. This compound is characterized by the presence of a benzimidazole ring fused with a fluorophenyl group, making it a significant molecule in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is primarily related to its role as an impurity in flubendazole synthesis. It does not have a direct therapeutic effect but can influence the overall efficacy and safety of the final pharmaceutical product. The molecular targets and pathways involved are typically those associated with the parent compound, flubendazole, which acts by inhibiting microtubule formation in parasitic organisms .

Comparison with Similar Compounds

Comparison:

Conclusion

(1H-Benzimidazol-2-yl)(4-fluorophenyl)methanone is a significant compound in pharmaceutical research, particularly as an impurity in flubendazole synthesis Its preparation methods, chemical reactions, and scientific applications highlight its importance in various fields

Properties

CAS No.

56969-31-4

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

1H-benzimidazol-2-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H,16,17)

InChI Key

HJNZXFCKMQZMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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